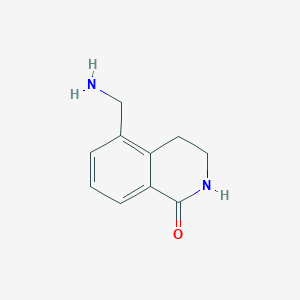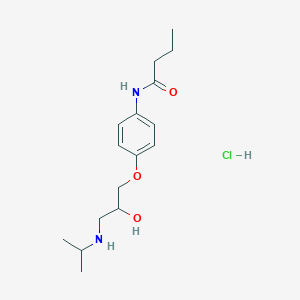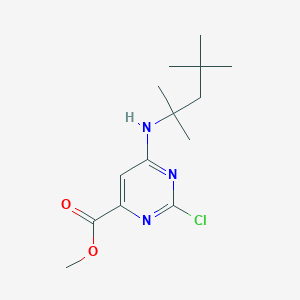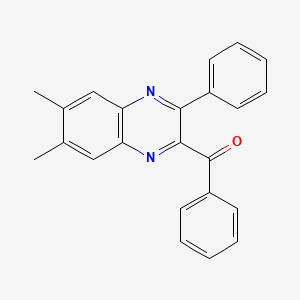
2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radiosensitization in Cancer Treatment
A study investigated the radiosensitizing effects of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (a closely related compound) and ionizing radiation on colon cancer cells. It was found that this compound, under both oxygenated and hypoxic conditions, significantly enhances the radiation-induced damage to cancer cells, making them more susceptible to treatment. This effect is attributed to the compound's ability to induce apoptosis and cell cycle arrest in cancer cells, thus potentiating the therapeutic effects of radiation (Itani et al., 2007).
Corrosion Inhibition
Research on spirocyclopropane derivatives, including compounds similar to 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit significant protection against corrosion, attributed to their ability to form a protective layer on the metal surface. This property is particularly important for developing environmentally friendly corrosion inhibitors in industrial applications (Chafiq et al., 2020).
Antibacterial and Anthelmintic Activities
Derivatives of quinoxaline have been synthesized and tested for their biological activities, including antibacterial and anthelmintic effects. These studies highlight the potential of quinoxaline derivatives in developing new therapeutic agents with specific biological activities (Debnath & Manjunath, 2011).
Electrosynthesis and Electrochemical Properties
Investigations into the electrochemical behavior of quinoxaline derivatives have led to new insights into their redox properties. These findings are significant for applications in electrochemical sensors, organic electronics, and as intermediates in organic syntheses (Davarani et al., 2006).
Anticancer Activity
Quinoxaline derivatives have been synthesized and evaluated for their anticancer activities. These compounds exhibit significant potential as anticancer agents, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cells. Such studies are crucial for the development of new chemotherapeutic agents (Farahat & Atta, 2014).
Propiedades
IUPAC Name |
(6,7-dimethyl-3-phenylquinoxalin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-15-13-19-20(14-16(15)2)25-22(23(26)18-11-7-4-8-12-18)21(24-19)17-9-5-3-6-10-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOJQLWBDLGCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



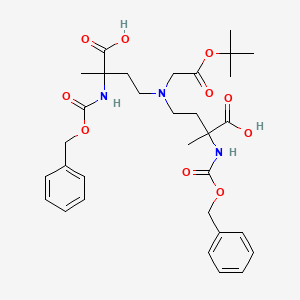
![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)



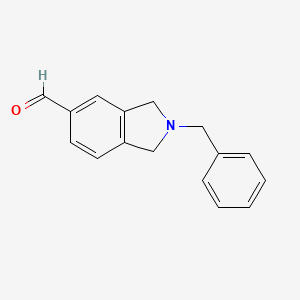
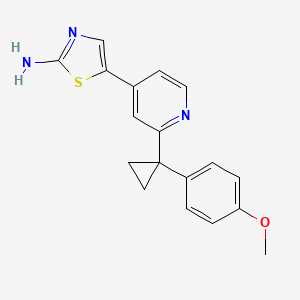

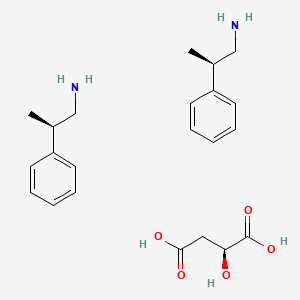
![(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride](/img/structure/B1412389.png)
